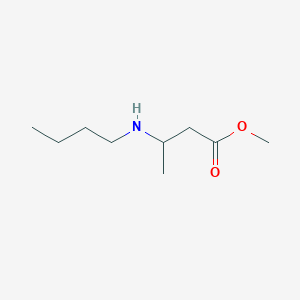

Methyl 3-(butylamino)butanoate

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds, such as Methyl Butanoate, involves esterification reaction involving butyric acid and methanol over a catalyst . The reduction strategy consists in the use of artificial intelligence to define the main chain and produce a skeletal mechanism, apply the traditional hypotheses of steady-state and partial equilibrium, and justify these assumptions through an asymptotic analysis .Molecular Structure Analysis

The molecular structure of “Methyl 3-(butylamino)butanoate” can be inferred from its name and similar compounds. It likely contains an ester functional group (from the “oate” suffix), a butyl group (a four-carbon chain), and an amino group attached to the third carbon .Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as Methyl Butanoate, are complex and involve multiple steps. The computational treatment of detailed kinetic reaction mechanisms for combustion is expensive, especially in the case of biodiesel fuels . As Methyl Butanoate is an essential model frequently used to represent the ester group of reactions in saturated methyl esters of large chain, it has been used to obtain a reduced kinetic mechanism for the MB .Physical And Chemical Properties Analysis

Based on similar compounds, “this compound” is likely a colorless liquid with low solubility in water . It may have a fruity odor, as is common with many esters .Applications De Recherche Scientifique

1. Autoignition Chemistry in Biodiesel Fuel

Methyl butanoate is a key surrogate for fatty acid esters in biodiesel fuel. A detailed study by Jiao, Zhang, and Dibble (2015) analyzed the thermodynamics and kinetics of its autoignition chemistry. They highlighted the importance of hydroperoxy alkylperoxy radicals in diesel fuel autoignition and identified significant reaction pathways, essential for understanding methyl butanoate’s role in biodiesel autoignition (Jiao, Zhang, & Dibble, 2015).

Mécanisme D'action

Target of Action

It’s known that esters, such as methyl 3-(butylamino)butanoate, often interact with various enzymes and receptors in the body .

Mode of Action

As an ester, it’s likely to undergo hydrolysis in the body, breaking down into its constituent alcohol and acid . This process can result in various biochemical changes depending on the specific targets it interacts with.

Biochemical Pathways

For example, they can participate in esterification reactions, which are important in the synthesis of lipids and proteins .

Pharmacokinetics

Like most esters, it’s likely to be lipophilic, which could influence its absorption and distribution within the body . Its metabolism would likely involve hydrolysis, breaking it down into its constituent alcohol and acid .

Result of Action

The breakdown products of esters can have various effects depending on their specific structures and the targets they interact with .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For example, factors such as pH and temperature can affect the rate of ester hydrolysis . Furthermore, the presence of specific enzymes can also influence the rate of this reaction .

Safety and Hazards

Orientations Futures

The future directions for research into “Methyl 3-(butylamino)butanoate” and similar compounds could involve further exploration of their potential uses in industry, such as in the production of biodiesel fuels . Additionally, more detailed studies into their physical and chemical properties, as well as their safety and hazards, would be beneficial.

Analyse Biochimique

Cellular Effects

It is possible that it could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Methyl 3-(butylamino)butanoate is not well defined. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information about threshold effects, as well as toxic or adverse effects at high doses, is currently limited .

Metabolic Pathways

The metabolic pathways involving this compound, including the enzymes or cofactors it interacts with and its effects on metabolic flux or metabolite levels, are not well characterized .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles, are not well defined .

Propriétés

IUPAC Name |

methyl 3-(butylamino)butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO2/c1-4-5-6-10-8(2)7-9(11)12-3/h8,10H,4-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKJYUFAUWNVAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(C)CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

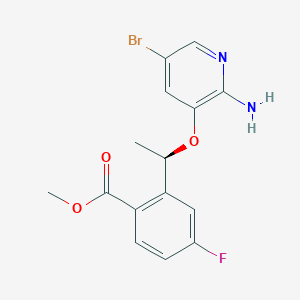

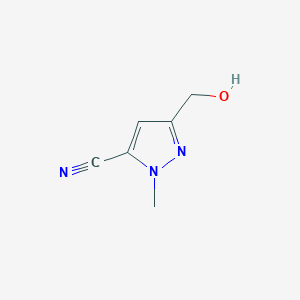

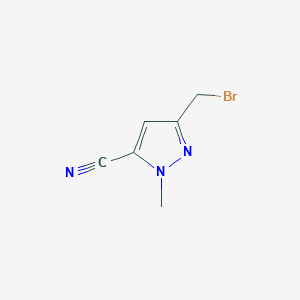

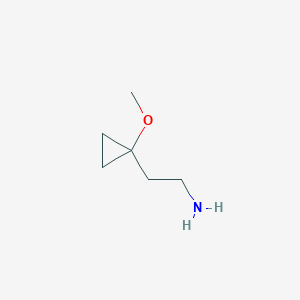

Synthesis routes and methods

Procedure details

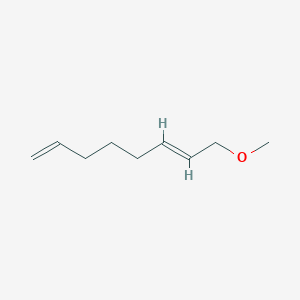

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl trifluoromethanesulfonate](/img/structure/B3241301.png)

![Pyridine, 2-bromo-5-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B3241343.png)